molecular formula C13H15N3O2 B11731103 2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid

Cat. No.: B11731103
M. Wt: 245.28 g/mol
InChI Key: RWPGCDMMPVDHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to a carboxylation reaction to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid stands out due to its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[(1-ethylpyrazol-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C13H15N3O2/c1-2-16-9-11(8-15-16)14-7-10-5-3-4-6-12(10)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18)

InChI Key

RWPGCDMMPVDHHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.